molecular formula C12H13ClN2 B1457173 5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole CAS No. 928264-58-8

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole

Cat. No.: B1457173
CAS No.: 928264-58-8
M. Wt: 220.7 g/mol
InChI Key: CNZJMZRCFCITCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a 2-chlorophenyl group and a cyclopropyl group, which contribute to its distinct chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with cyclopropyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-1H-pyrazole: Lacks the cyclopropyl group, which may affect its chemical and biological properties.

    3-cyclopropyl-1H-pyrazole:

Uniqueness

The presence of both the 2-chlorophenyl and cyclopropyl groups in 5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole imparts unique chemical properties that distinguish it from similar compounds. These structural features contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-10-4-2-1-3-9(10)12-7-11(14-15-12)8-5-6-8/h1-4,8,12,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJMZRCFCITCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 4
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.